
methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate” is a chemical compound with the molecular formula C15H18N2O2 . It has an average mass of 258.316 Da and a monoisotopic mass of 258.136841 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N2O2/c1-14(2)12-9(7-11(16-14)13(17)18)8-5-3-4-6-10(8)15-12/h3-6,11,15-16H,7H2,1-2H3,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Aplicaciones Científicas De Investigación
Anticancer Properties
Indole derivatives have garnered significant attention due to their potential as anticancer agents. Researchers have explored the use of these compounds in inhibiting cancer cell growth and metastasis. The unique structure of methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate may offer specific advantages in targeting cancer pathways. Further studies are needed to elucidate its mechanisms of action and evaluate its efficacy against various cancer types .
Neuroprotective Effects
Indole compounds, including methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, have been investigated for their neuroprotective properties. These molecules may play a role in preventing neurodegeneration and supporting neuronal health. Understanding their impact on neurotransmitter systems and neuronal survival is crucial for potential therapeutic applications .
Antimicrobial Activity
Indoles exhibit diverse biological activities, including antimicrobial effects. Researchers have explored their potential as antibacterial, antifungal, and antiviral agents. Methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate could contribute to this field by providing a novel scaffold for designing antimicrobial drugs .
Neurotransmitter Modulation
Indole derivatives can influence neurotransmitter systems in the brain. Methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate may interact with serotonin receptors or other neurotransmitter pathways. Investigating its effects on mood regulation, cognition, and behavior could yield valuable insights .
Drug Design and Synthesis
The indole moiety serves as a building block for drug discovery. Researchers explore novel synthetic methods to construct indole derivatives efficiently. Investigating the synthesis of methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate and its analogs could lead to new drug candidates for various therapeutic areas .
Plant Hormone Analog
Indole-3-acetic acid (IAA) is a natural plant hormone derived from tryptophan. Indole derivatives, including methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, may act as IAA analogs. Understanding their effects on plant growth, development, and stress responses could have agricultural applications .
Propiedades
IUPAC Name |
methyl 1,1-dimethyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2)13-10(8-12(17-15)14(18)19-3)9-6-4-5-7-11(9)16-13/h4-7,12,16-17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCECOYNVQCXLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CC(N1)C(=O)OC)C3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[8-Amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B2622267.png)
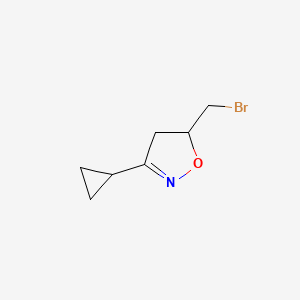
![Methyl 2-[6-methylsulfonyl-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2622271.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide](/img/structure/B2622273.png)
![4-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2622274.png)
![N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2622275.png)

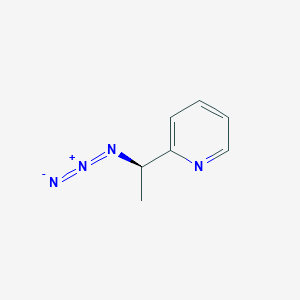
![N-(2,5-dimethylphenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2622281.png)
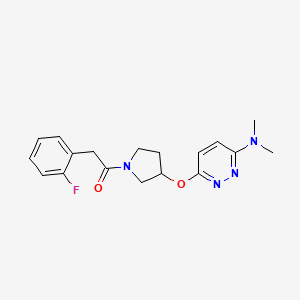
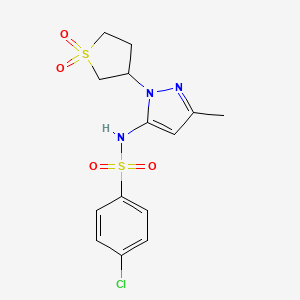
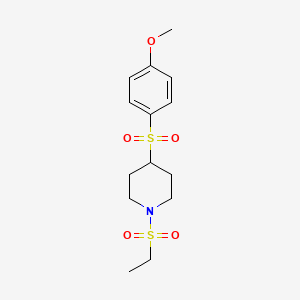
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-naphthamide](/img/structure/B2622288.png)
